molecular formula C11H20ClN B6327947 Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride CAS No. 2996-54-5

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride

Cat. No. B6327947
CAS RN: 2996-54-5
M. Wt: 201.73 g/mol
InChI Key: QFXNEFBTIHXVEA-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine is a cyclic amine that is found in the hydrocarbons group of organic compounds . It has no significant commercial use, but is used in research to create adamantanes and homologs of adamantane . The molecular formula is C11H19N, and the molecular weight is 165.28 .


Synthesis Analysis

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine can be synthesized by amination with acetamide and sulfuric acid or acetonitrile and sulfuric acid under high pressure conditions at low temperatures followed by heating to remove the water of reaction .


Molecular Structure Analysis

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine has three rings that are joined through two carbon atoms to form an aminocyclopropane structure (a ring with one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine include a molecular formula of C11H19N and a molecular weight of 165.28 .

Scientific Research Applications

Chemical Synthesis and Characterization

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride is synthesized through amination with acetamide and sulfuric acid or acetonitrile and sulfuric acid under high-pressure conditions at low temperatures. Researchers have meticulously characterized its structure using spectral data and compared it with previously reported compounds .

Pharmaceutical Development

Given its intriguing structure, tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride could serve as a scaffold for drug development. Medicinal chemists explore modifications to enhance its pharmacokinetics, bioavailability, and target specificity. Potential therapeutic areas include neurological disorders, cancer, or infectious diseases.

Mechanism of Action

The mechanism of action for Tricyclo[4.3.1.1~3,8~]undec-3-ylamine is not specified in the search results. It’s often used in research to create adamantanes and homologs of adamantane .

properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11;/h8-10H,1-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXNEFBTIHXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride

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